UAMC-3203

Overview

Description

UAMC-3203: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: Detailed synthetic routes for UAMC-3203 are not widely available in the literature. it is synthesized using specific chemical reactions.

Reaction Conditions: Unfortunately, specific reaction conditions are not publicly disclosed.

Industrial Production: Information regarding industrial-scale production methods is limited.

Chemical Reactions Analysis

Reactions Undergone: UAMC-3203 may undergo various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in ferroptosis research include lipid peroxidation inducers (such as erastin), iron chelators, and antioxidants.

Major Products: The major products resulting from this compound reactions are not explicitly reported.

Scientific Research Applications

Chemistry: UAMC-3203 is primarily studied in the context of ferroptosis research, contributing to our understanding of lipid metabolism and oxidative stress.

Biology: Researchers investigate its impact on cell survival, lipid homeostasis, and iron metabolism.

Medicine: this compound holds promise as a potential therapeutic target for diseases involving ferroptosis dysregulation.

Industry: While not directly used in industry, its study informs drug development and disease treatment strategies.

Mechanism of Action

Molecular Targets: UAMC-3203 likely targets components involved in lipid peroxidation, iron handling, and ROS regulation.

Pathways: It affects pathways related to lipid metabolism, glutathione peroxidase 4 (GPX4) activity, and iron transport.

Comparison with Similar Compounds

Uniqueness: UAMC-3203’s uniqueness lies in its potent ferroptosis inhibition.

Similar Compounds: Other ferroptosis inhibitors include Fer-1 (Ferrostatin-1), Erastin, RSL3, and Liproxstatin-1

Biological Activity

UAMC-3203 is a novel ferroptosis inhibitor that has garnered attention for its potential therapeutic applications in various pathological conditions, particularly those associated with oxidative stress and iron overload. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in preclinical studies, and implications for clinical applications.

Pharmacokinetics of this compound

This compound exhibits favorable pharmacokinetic properties, characterized by high solubility and extensive tissue distribution. In studies conducted on mice and rats, the compound demonstrated:

- Half-Life : Approximately 3–4 hours in mice and 4–6 hours in rats.

- Tissue Distribution : Tissue-to-plasma ratios ranged from 10.5 to 219 in mice and 12.5 to 114 in rats, indicating significant distribution across various tissues.

- Blood-Brain Barrier Penetration : Minimal detection in spinal fluid and brain tissues suggests limited ability to cross the blood-brain barrier, which may reduce central nervous system side effects .

Efficacy Against Ferroptosis

This compound has shown superior efficacy in mitigating ferroptosis-related damage compared to other inhibitors like Fer1 and Lip1. Key findings from various studies include:

- Reduction of Organ Dysfunction : this compound significantly reduced plasma injury biomarkers such as LDH, CK, AST, and ALT in models of iron overload-induced multiorgan dysfunction. This was reflected in improved survival rates in animal models .

- Myocardial Function Improvement : In a rat model of cardiac arrest, treatment with this compound improved myocardial function as measured by echocardiography and microcirculation assessments post-resuscitation .

Case Study 1: Multiorgan Dysfunction Syndrome (MODS)

In a study assessing the impact of this compound on MODS induced by iron overload, mice treated with this compound showed a 60% survival rate , significantly higher than controls. The treatment resulted in lower levels of plasma iron and reduced lipid peroxidation markers compared to untreated groups .

Case Study 2: Post-Resuscitation Myocardial Dysfunction

A study involving post-resuscitation myocardial dysfunction demonstrated that this compound improved ejection fraction (EF) and cardiac output (CO) significantly at various time points after resuscitation. The compound was found to be more effective than Deferoxamine (DFO) at certain intervals, indicating its potential as a therapeutic agent in acute cardiac events .

This compound functions primarily by inhibiting ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation. The compound effectively reduces levels of reactive oxygen species (ROS) and lipid peroxidation products, thereby protecting cells from oxidative damage. Notably, it has been shown to modulate key ferroptosis markers such as glutathione peroxidase 4 (GPX4) and non-heme iron levels .

Comparative Efficacy Table

| Compound | IC50 (nM) | Half-Life (h) | Survival Rate (%) | Organ Dysfunction Reduction |

|---|---|---|---|---|

| This compound | 10 | 20 | 60 | Significant |

| Fer1 | 33 | 0.1 | N/A | Moderate |

| Deferoxamine | N/A | N/A | N/A | Moderate |

Properties

IUPAC Name |

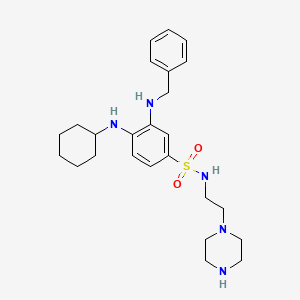

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSVXKJIVUNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.